

Synthetic Routes to Organic Nitramides Using Nitramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nitramide

Cat. No.: B1216842

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized organic **nitramides** utilizing **nitramide** (H_2NNO_2) as a key starting material. The following sections outline two primary synthetic transformations: a Mannich-type condensation to form bis(nitramino)alkanes and the ring-opening of epoxides to generate N-nitro- β -hydroxyamines.

Application Note 1: Mannich-Type Condensation for the Synthesis of Methylenedinitramine (MDNA)

The Mannich reaction, a cornerstone of organic synthesis, typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this reaction can be employed using **nitramide**, which possesses acidic N-H protons, to react with formaldehyde and another amine. A more direct and synthetically useful approach is the acid-catalyzed condensation of **nitramide** with a formaldehyde source, such as 1,3,5-trioxane, to yield bis(nitramino)alkanes. This route provides a straightforward method for synthesizing compounds with a N-NO₂-CH₂-N-NO₂ backbone. The premier example of this transformation is the synthesis of Methylenedinitramine (MDNA), also known as MEDINA.

Data Summary: Synthesis of Methylenedinitramine (MDNA)

Parameter	Value	Reference
Product	Methylenedinitramine (MDNA)	[1]
IUPAC Name	N-(nitramidomethyl)nitramide	
Starting Materials	Nitramide (H ₂ NNO ₂), 1,3,5-Trioxane ((CH ₂ O) ₃)	[1]
Catalyst / Medium	90% Sulfuric Acid (H ₂ SO ₄)	[1]
Molar Ratio	Nitramide : 1,3,5-Trioxane = 3:1	[1]
Reaction Temperature	-8 to -5 °C	[1]
Reaction Time	30 minutes	[1]
Overall Yield	74.0%	[1]

Experimental Protocol 1: Synthesis of Methylenedinitramine (MDNA)

This protocol is based on the optimized conditions for the condensation reaction of **nitramide** with 1,3,5-trioxane.[1]

Safety Precautions:

- **Extreme Hazard:** Organic **nitramides** are energetic materials and can be explosive. All manipulations should be conducted by trained personnel in a specialized laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and remote handling capabilities where necessary.
- **Corrosive:** Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
- Handle **nitramide** and the final product (MDNA) with non-sparking tools. Avoid friction, impact, and static discharge.

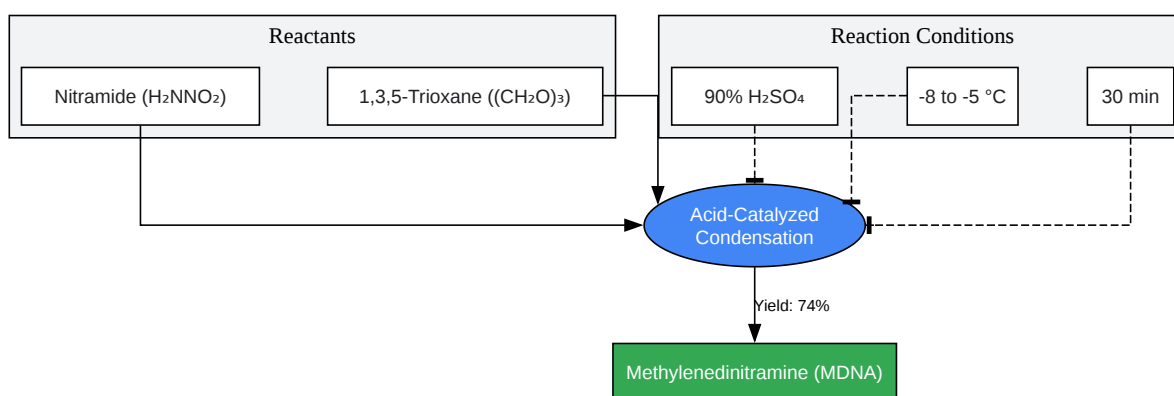
Materials and Equipment:

- **Nitramide** (H_2NNO_2)
- 1,3,5-Trioxane
- Sulfuric Acid (90% w/w)
- Jacketed reaction vessel with overhead stirrer and temperature probe
- Cooling bath (e.g., acetone/dry ice)
- Buchner funnel and filter paper
- Beakers and graduated cylinders

Procedure:

- **Vessel Preparation:** Set up the jacketed reaction vessel and connect it to the cooling bath. Cool the vessel to the target feeding temperature range of -13 to -10 °C.
- **Acid Charge:** Carefully charge the pre-cooled reaction vessel with the required volume of 90% sulfuric acid.
- **Reactant Addition:** While maintaining vigorous stirring and keeping the temperature between -13 and -10 °C, slowly and portion-wise add the **nitramide** and 1,3,5-trioxane. The molar ratio should be maintained at 3 parts **nitramide** to 1 part 1,3,5-trioxane.
- **Reaction:** Once the addition is complete, adjust the cooling bath to bring the internal reaction temperature to between -8 and -5 °C. Maintain the reaction at this temperature with continuous stirring for 30 minutes.
- **Quenching and Isolation:** Carefully pour the reaction mixture over crushed ice to precipitate the product.
- **Filtration:** Isolate the white solid product by vacuum filtration using a Buchner funnel.

- **Washing:** Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This is critical to remove residual acid.
- **Drying:** Carefully dry the product. Do not use high temperatures. Air-drying or vacuum drying at low temperatures is recommended. The final product is MDNA.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Methylene dinitramine (MDNA).

Application Note 2: Epoxide Addition for the Synthesis of N-Nitro- β -hydroxyamines

The nucleophilic nature of the **nitramide** anion allows it to act as an effective nucleophile for the ring-opening of epoxides. This reaction provides a direct route to β -nitroamino alcohols, which are valuable building blocks for more complex energetic materials or pharmaceuticals. A patented procedure describes the reaction of **nitramide** with ethylene oxide to produce N-(2-hydroxyethyl)**nitramide**. This transformation introduces a versatile hydroxyl group, which can be used for subsequent functionalization, such as esterification to form energetic nitrate esters.

Data Summary: Synthesis of N-(2-hydroxyethyl)**nitramide**

Parameter	Value	Reference
Product	N-(2-hydroxyethyl)nitramide	
Starting Materials	Nitramide (H ₂ NNO ₂), Ethylene Oxide (C ₂ H ₄ O)	
Reaction Type	Nucleophilic Epoxide Ring-Opening	
Conditions & Yield	Proprietary (details specified in patent literature)	

Illustrative Protocol 2: Synthesis of N-(2-hydroxyethyl)nitramide

Disclaimer: The specific conditions for this reaction are detailed in patent literature and are not publicly available. The following is an illustrative protocol based on general chemical principles for the base-catalyzed ring-opening of epoxides with N-nucleophiles. It is intended for informational purposes only and must be adapted and optimized.

Safety Precautions:

- **Extreme Explosion Hazard:** Ethylene oxide is highly flammable, toxic, and can explosively decompose. This reaction must only be attempted in a specialized reactor designed for handling ethylene oxide under pressure, operated by highly trained personnel.
- **Energetic Product:** The product is a **nitramide** and should be handled as an energetic material. Avoid friction, impact, and heat.
- **Alkali Hazard:** A strong base may be used as a catalyst, which is corrosive. Standard PPE is required.

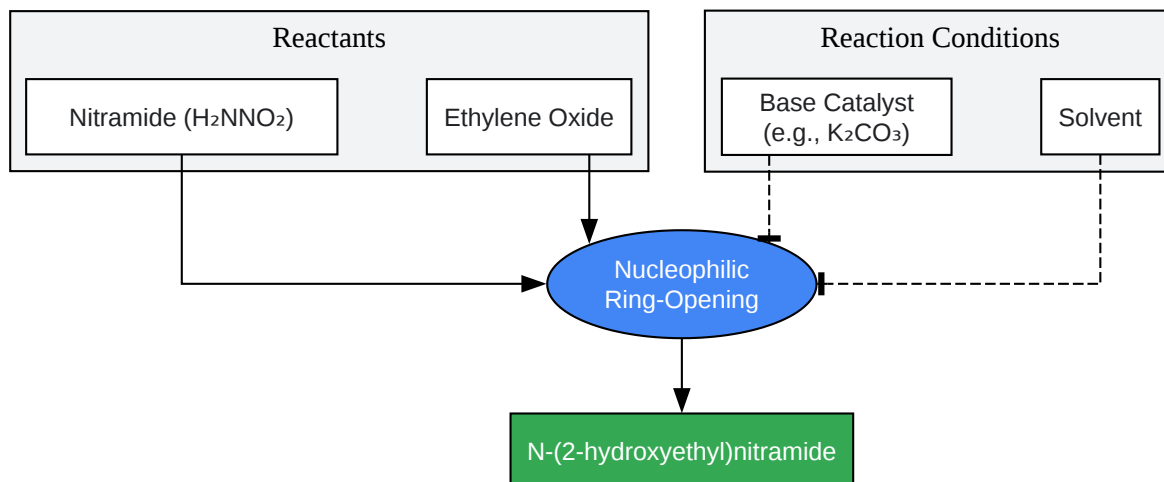
Materials and Equipment:

- **Nitramide** (H₂NNO₂)
- Ethylene Oxide (liquefied gas)

- A suitable solvent (e.g., water, or an aprotic polar solvent like acetonitrile)
- A basic catalyst (e.g., potassium carbonate, or a non-nucleophilic base)
- High-pressure autoclave reactor with stirring, cooling/heating, and gas inlet/outlet ports

Illustrative Procedure:

- **Preparation of Nitramide Salt:** In a separate flask, dissolve **nitramide** in the chosen solvent. Add a stoichiometric amount of a suitable base (e.g., potassium carbonate) to deprotonate the **nitramide** and form its more nucleophilic salt in situ.
- **Reactor Charging:** Transfer the solution of the **nitramide** salt into the high-pressure autoclave.
- **Purging and Cooling:** Seal the reactor and purge it with an inert gas, such as nitrogen or argon. Cool the reactor to a low temperature (e.g., 0-5 °C) to control the initial exotherm.
- **Ethylene Oxide Addition:** Carefully introduce a measured amount of liquefied ethylene oxide into the cooled, stirred reactor.
- **Reaction:** Slowly warm the reactor to the desired reaction temperature (e.g., 25-50 °C). The optimal temperature would need to be determined experimentally to balance reaction rate and safety. Monitor the internal pressure and temperature of the reactor closely.
- **Work-up:** After the reaction is complete (as determined by monitoring pressure drop or by analytical methods), cool the reactor, vent any excess ethylene oxide through a scrubbing system, and purge again with inert gas.
- **Isolation:** Transfer the reaction mixture from the reactor. The work-up would likely involve neutralization of the catalyst, followed by extraction of the product into a suitable organic solvent and subsequent removal of the solvent under reduced pressure. Further purification could be achieved by chromatography or recrystallization.



[Click to download full resolution via product page](#)

Caption: Workflow for N-(2-hydroxyethyl)nitramide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s) from ethylene oxide and ammonia, and related methods - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthetic Routes to Organic Nitramides Using Nitramide: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216842#synthetic-routes-to-organic-nitramides-using-nitramide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com